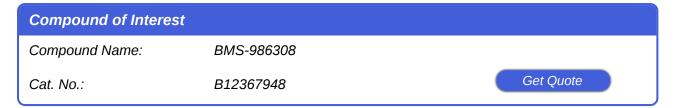


A Cross-Species Comparative Analysis of BMS-986308 Pharmacokinetics

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of BMS-986308, a selective and orally active renal outer medullary potassium (ROMK) channel inhibitor, across different species. The data presented herein is intended to support researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While human pharmacokinetic data for BMS-986308 is available, this guide utilizes data from a closely related ROMK inhibitor, referred to as "Compound A," for preclinical comparison in rats and dogs, as specific quantitative preclinical data for BMS-986308 is not publicly available.

Executive Summary

BMS-986308 is a novel diuretic agent that functions by inhibiting the ROMK channel, a key component in renal potassium handling. In a first-in-human study, **BMS-986308** was rapidly absorbed and exhibited a half-life of approximately 13 hours.[1][2] Preclinical evaluation of a similar ROMK inhibitor, "Compound A," in rats and dogs revealed moderate clearance rates and good oral bioavailability, supporting its potential for in vivo efficacy.[3] This guide synthesizes the available pharmacokinetic data to facilitate a cross-species comparison and provides detailed experimental methodologies for the cited studies.

Data Presentation: Comparative Pharmacokinetics



The following table summarizes the key pharmacokinetic parameters of **BMS-986308** in humans and the surrogate "Compound A" in preclinical species.

Parameter	Human (BMS- 986308)	Rat (Compound A)	Dog (Compound A)
Administration Route	Oral	Intravenous & Oral	Intravenous & Oral
Tmax (h)	1.00 - 1.75[1][2]	Not Available	Not Available
Cmax	Not explicitly stated, but described as slightly greater than dose-proportional[1][2]	Not Available	Not Available
AUC	Dose proportional[1] [2]	Not Available	Not Available
Half-life (t½) (h)	~13[1][2]	Not Available	Not Available
Clearance	Not Available	40 mL/min/kg (IV)[3]	36 mL/min/kg (IV)[3]
Oral Bioavailability (%)	Not Available	33[3]	80[3]

Experimental Protocols First-in-Human Study of BMS-986308

- Study Design: A single-center, randomized, double-blind, placebo-controlled, single-ascending dose study.
- Subjects: Healthy adult volunteers.
- Drug Administration: **BMS-986308** was administered as an oral solution.
- Sample Collection: Plasma and urine samples were collected at predefined time points postdosing.
- Bioanalytical Method: Plasma and urine concentrations of BMS-986308 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]





Preclinical Pharmacokinetic Study of "Compound A" in Rats and Dogs

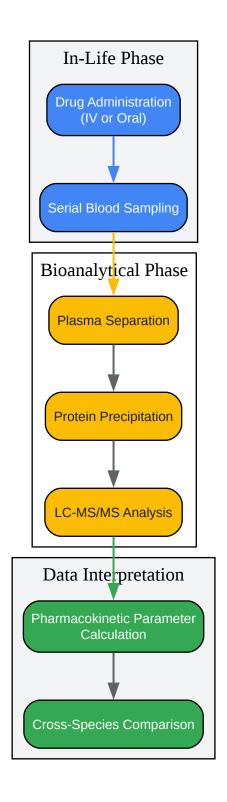
- Animal Models: Sprague-Dawley rats and Beagle dogs.
- Drug Formulation and Administration: "Compound A" was dissolved in a 70:30 (v:v) solution of polyethylene glycol 200 (PEG 200) and water. The compound was administered either intravenously at a dose of 1 mg/kg or orally at a dose of 2 mg/kg.[3]
- Sample Collection: Blood samples were collected at various time points after drug administration.
- Sample Processing: Plasma was separated from whole blood.
- Bioanalytical Method: Plasma concentrations of "Compound A" were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following protein precipitation with acetonitrile.[3]

Mandatory Visualizations Signaling Pathway of ROMK Inhibition

Caption: Mechanism of action of BMS-986308 in the renal collecting duct.

Experimental Workflow for Preclinical Pharmacokinetic Study



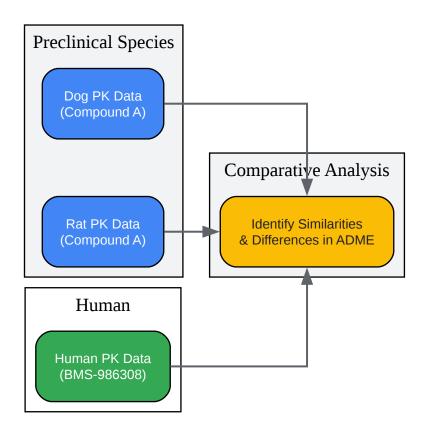


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Caption: Workflow for a typical preclinical pharmacokinetic study.



Logical Relationship of Cross-Species Pharmacokinetic Comparison



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Caption: Logical flow for comparing pharmacokinetic data across species.

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